molecular formula C13H15ClO2 B13668575 tert-Butyl 2-(3-chlorophenyl)acrylate

tert-Butyl 2-(3-chlorophenyl)acrylate

Cat. No.: B13668575
M. Wt: 238.71 g/mol
InChI Key: FBSIYXFFOVNUQK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-chlorophenyl)acrylate is an acrylate ester characterized by a tert-butyl ester group and a 3-chlorophenyl substituent on the α-carbon of the acrylate backbone. Acrylates of this class are typically used as intermediates in organic synthesis, polymerization, and pharmaceutical development due to their reactivity and ability to impart hydrophobicity, chemical resistance, and stability to polymers .

Properties

Molecular Formula

C13H15ClO2

Molecular Weight

238.71 g/mol

IUPAC Name

tert-butyl 2-(3-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C13H15ClO2/c1-9(12(15)16-13(2,3)4)10-6-5-7-11(14)8-10/h5-8H,1H2,2-4H3

InChI Key

FBSIYXFFOVNUQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C1=CC(=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-chlorophenyl)acrylate typically involves the esterification of 2-(3-chlorophenyl)acrylic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-chlorophenyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-chlorophenyl)acrylate involves its reactivity as an acrylate ester. The compound can undergo polymerization reactions, forming long-chain polymers with specific properties. The presence of the 3-chlorophenyl group can influence the reactivity and stability of the compound, making it suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

The positional and electronic effects of halogen substituents significantly influence the physicochemical and reactivity profiles of tert-butyl acrylates. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
(E)-tert-Butyl 3-(2-bromo-4-chlorophenyl)acrylate C₁₃H₁₄BrClO₂ 317.62 2030708-33-7 Bromo and chloro substituents at positions 2 and 4; high steric hindrance
(E)-tert-Butyl 3-(4-bromo-2-chlorophenyl)acrylate C₁₃H₁₄BrClO₂ 317.62 1459254-46-6 Halogens at positions 4 (Br) and 2 (Cl); alters electronic density
tert-Butyl acrylate (TBA) C₇H₁₂O₂ 128.17 1663-39-4 Base structure without aryl substituents; high reactivity in polymerization
  • Reactivity : Halogenated derivatives exhibit reduced reactivity in radical polymerization compared to TBA due to electron-withdrawing effects of chlorine and bromine. However, they are more reactive in nucleophilic additions due to the α,β-unsaturated ester system .
  • Thermal Stability : The tert-butyl group enhances thermal stability, while halogen substituents increase melting points. For example, bromo-chloro derivatives (e.g., CAS 2030708-33-7) are solids at room temperature, unlike liquid TBA .

Comparison with Other Acrylate Esters

  • Tetrahydrofurfuryl acrylate (CAS 2399-48-6): Features a tetrahydrofuran-derived ester group. Unlike tert-butyl acrylates, it is metabolized to tetrahydrofurfuryl alcohol, leading to distinct toxicity profiles. It also exhibits higher solubility in polar solvents due to the oxygen-rich ester group .
  • The amino group enables participation in coupling reactions, contrasting with the electrophilic acrylate moiety .

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